

Spectroscopic Profile of Bartsioside: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Bartsioside**, an iridoid glycoside. The information is compiled to assist in the identification, characterization, and further investigation of this natural product for potential therapeutic applications.

Chemical Structure and Properties

Bartsioside is an iridoid glycoside with the molecular formula C₁₅H₂₂O₈ and a molecular weight of approximately 330.33 g/mol .[1] Its structure has been elucidated through various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Spectroscopic Data

The following sections present the available spectroscopic data for **Bartsioside** in a structured format for ease of reference and comparison.

Mass Spectrometry (MS)

High-resolution mass spectrometry is a critical tool for determining the molecular formula of a compound. For **Bartsioside**, Electrospray Ionization (ESI) is a commonly used technique.



Ionization Mode	m/z	Adduct
ESI (+)	330	[M + H] ⁺

M represents the Bartsioside molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. While a complete, published, and explicitly assigned NMR dataset for **Bartsioside** is not readily available in a single source, the following represents a compilation of referenced data. The ¹H NMR data is based on spectra recorded in deuterated methanol (MeOD) at 500 MHz.

¹H NMR Data of **Bartsioside** (in MeOD, 500 MHz)

Position	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
Data not available in a			
tabular format in the			
searched sources.			

¹³C NMR Data of **Bartsioside**

Position	Chemical Shift (δ, ppm)	
Data not available in a tabular format in the		
searched sources.		

Note: The absence of specific, tabulated NMR data in the public domain necessitates acquiring and interpreting the spectra from original research articles or performing the analysis independently.

Infrared (IR) Spectroscopy



IR spectroscopy is used to identify the functional groups present in a molecule. The characteristic IR absorptions for a glycosidic compound like **Bartsioside** would include:

Functional Group	Wavenumber (cm⁻¹)	Intensity
O-H (hydroxyl groups)	~3400 (broad)	Strong
C-H (alkane/alkene)	~2900-3100	Medium
C=C (alkene)	~1650	Medium
C-O (ether, alcohol)	~1000-1300	Strong

This is a generalized prediction. Specific data for Bartsioside is not available in the searched sources.

Experimental Protocols

The following are generalized experimental protocols for the isolation and spectroscopic analysis of iridoid glycosides like **Bartsioside**, based on common practices in natural product chemistry.[2][3][4]

Isolation of Bartsioside

A common method for the isolation of **Bartsioside** from plant material, such as Bellardia trixago, involves the following steps:

- Extraction: The dried and powdered plant material is extracted with a solvent such as methanol or ethanol.
- Partitioning: The crude extract is then suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol, to separate compounds based on their polarity.
- Chromatography: The butanol fraction, which typically contains the polar glycosides, is subjected to multiple chromatographic steps for purification. This may include column chromatography on silica gel, Sephadex LH-20, or reversed-phase (C18) material, as well as



preparative Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

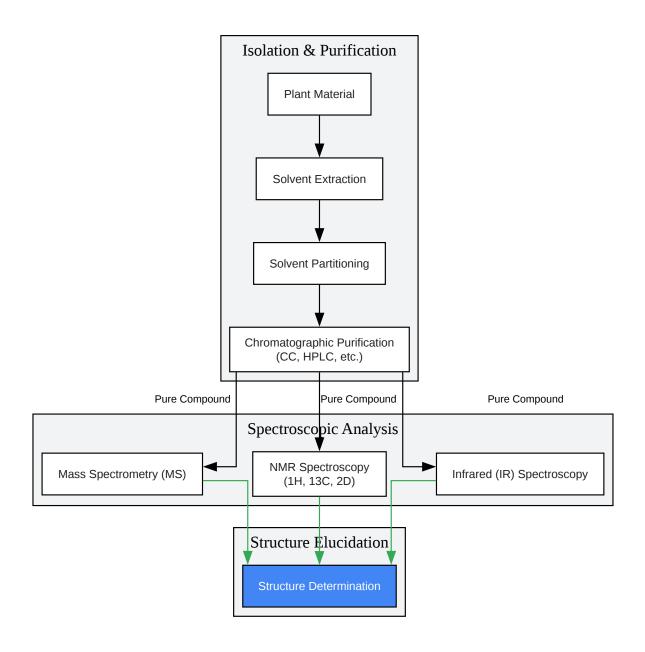
Spectroscopic Analysis

- NMR Spectroscopy: ¹H, ¹³C, and 2D NMR (COSY, HSQC, HMBC) spectra are typically recorded on a high-field NMR spectrometer (e.g., 400, 500, or 600 MHz). The sample is dissolved in a deuterated solvent such as methanol-d₄ (CD₃OD) or dimethyl sulfoxide-d₆ (DMSO-d₆).[5] Chemical shifts are reported in parts per million (ppm) relative to a residual solvent peak or an internal standard like tetramethylsilane (TMS).
- Mass Spectrometry: High-resolution mass spectra are often obtained using an ESI source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer to determine the accurate mass and molecular formula.
- IR Spectroscopy: IR spectra are typically recorded on a Fourier-Transform Infrared (FTIR) spectrometer. The sample can be prepared as a KBr pellet or analyzed as a thin film.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the isolation and spectroscopic characterization of a natural product like **Bartsioside**.





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Caption: General workflow for the isolation and spectroscopic identification of **Bartsioside**.

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